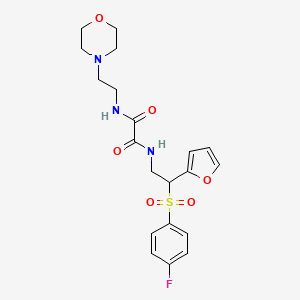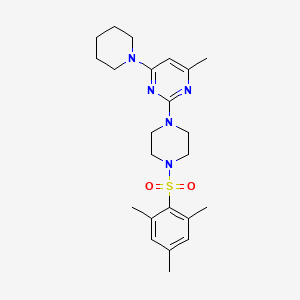![molecular formula C22H31N5O2S B11249885 4-Methyl-6-(pyrrolidin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11249885.png)
4-Methyl-6-(pyrrolidin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-632 , is a synthetic small molecule with potential therapeutic applications. Let’s break down its features:
Chemical Structure: The compound consists of a pyrimidine core substituted with a pyrrolidine ring and a sulfonamide group. Its chemical formula is CHNOS.
Synonyms: TAK-632, 4-Me-6-PY-2-4-TMBPS-1-PP, or simply TAK632.
Preparation Methods
a. Synthetic Routes: TAK-632 can be synthesized through several routes. One common method involves the condensation of 4-methyl-6-chloropyrimidine with pyrrolidine, followed by sulfonation using 4-(2,4,5-trimethylbenzenesulfonyl)piperazine. The reaction proceeds under appropriate solvent and temperature conditions.
b. Industrial Production: While industrial-scale production details are proprietary, pharmaceutical companies typically optimize synthetic routes for efficiency, yield, and purity. TAK-632’s industrial synthesis likely involves batch or continuous processes.
Chemical Reactions Analysis
TAK-632 participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group may yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperazine moiety.
Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction may yield the desulfonated analog.
Scientific Research Applications
TAK-632 has garnered interest in various fields:
Cancer Research: It inhibits kinases involved in cell proliferation and survival pathways. Clinical trials explore its efficacy against solid tumors.
Neuroscience: TAK-632’s kinase inhibition properties may have implications in neurodegenerative diseases.
Drug Development: Researchers investigate its potential as a lead compound for novel kinase inhibitors.
Mechanism of Action
TAK-632 targets kinases, including RAF and MEK. By disrupting the MAPK pathway, it inhibits cell growth and survival. Further studies elucidate its precise molecular interactions.
Comparison with Similar Compounds
TAK-632 stands out due to its unique combination of structural features. Similar compounds include other kinase inhibitors like vemurafenib and trametinib, but TAK-632’s distinct scaffold sets it apart.
: Patent: US20120283249A1, “Pyrimidine derivatives as kinase inhibitors.” Link
Properties
Molecular Formula |
C22H31N5O2S |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
4-methyl-6-pyrrolidin-1-yl-2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C22H31N5O2S/c1-16-13-18(3)20(14-17(16)2)30(28,29)27-11-9-26(10-12-27)22-23-19(4)15-21(24-22)25-7-5-6-8-25/h13-15H,5-12H2,1-4H3 |
InChI Key |
NNHBJHYHDUUTKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11249810.png)
![3-bromo-N-(2-(2-(4-chlorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B11249816.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11249826.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11249840.png)
![N-(3-acetylphenyl)-6-allyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11249852.png)

![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11249856.png)
![Ethyl 2-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11249864.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B11249882.png)

![N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11249892.png)
![2-(3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11249895.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11249898.png)
